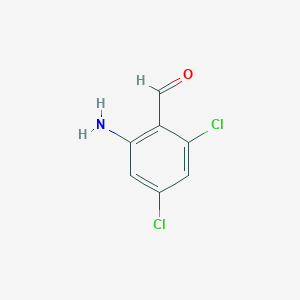

Benzaldehyde, 2-amino-4,6-dichloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The 2,6-dichloro dchlorobenzyl, an acidic solvent, and zinc chloride are added into a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare the 2, 6-dichlorobenzaldehyde .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzaldehyde is C7H4Cl2O, and its molecular weight is 175.012 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2,4-Dichlorobenzaldehyde can condense with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to yield bidentate Schiff base ligands, and their metal complexes are potential antimicrobial agents .Physical And Chemical Properties Analysis

2,4-Dichlorobenzaldehyde is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Amination Reactions

Amination reactions involving 2-Amino-4,6-dichlorobenzaldehyde are of interest due to its amino group. Researchers have explored its reactivity in various synthetic pathways. For instance, it can serve as a precursor for the synthesis of pyrimidine-based compounds, which are important in medicinal chemistry . The amino group allows for further functionalization, making it a valuable building block.

Halogenation Strategies

The compound’s dichloro substituents make it amenable to halogenation reactions. One common method involves converting 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines via the Vilsmeier–Haack formylation methodology. These halogenated pyrimidines can then participate in nucleophilic aromatic substitution (S~N~Ar) reactions, unlike other nitrogen heterocycles like pyridine and imidazole. Such reactions enable the introduction of various functional groups, expanding the compound’s synthetic versatility .

Schiff Base Ligands

When 2,4-dichlorobenzaldehyde condenses with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, it yields bidentate Schiff base ligands. These ligands can coordinate with metal ions, potentially leading to the development of antimicrobial agents .

Divergent Reactions with Indoles

Researchers have explored the reactivity of 2-Amino-4,6-dichlorobenzaldehyde with indoles. By combining it with indole derivatives, diverse products can be obtained. These reactions provide access to structurally interesting compounds with potential biological activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-4,6-dichlorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWPDPWZNATBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dichlorobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)

![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)

![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)

![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)

![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)

![4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2574302.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)